ETHYL (2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-(2-chlorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class
Preparation Methods
The synthesis of ETHYL (2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the condensation of 2-chlorobenzaldehyde with 3-methoxyphenylacetic acid, followed by cyclization with thiourea and ethyl acetoacetate under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylidene moiety, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Ethyl 2-(2-chlorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to ETHYL (2Z)-2-[(2-CHLOROPHENYL)METHYLIDENE]-5-(3-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include:
2-(2-(3-chlorobenzylidene)hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide:
2-methoxyphenyl isocyanate: Although not structurally identical, it is used in similar chemical reactions and has comparable applications in organic synthesis.
Ethyl 2-(2-chlorobenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of substituents, which confer specific chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H21ClN2O4S |
---|---|
Molecular Weight |
469g/mol |
IUPAC Name |
ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H21ClN2O4S/c1-4-31-23(29)20-14(2)26-24-27(21(20)16-9-7-10-17(12-16)30-3)22(28)19(32-24)13-15-8-5-6-11-18(15)25/h5-13,21H,4H2,1-3H3/b19-13- |
InChI Key |
LOVMKXVCXNXOAF-UYRXBGFRSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C/C4=CC=CC=C4Cl)/S2)C |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC=CC=C4Cl)S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC=CC=C4Cl)S2)C |
Origin of Product |
United States |
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